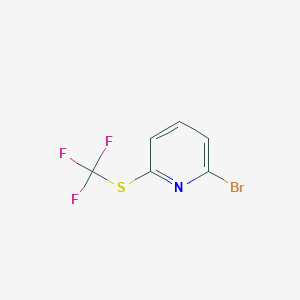

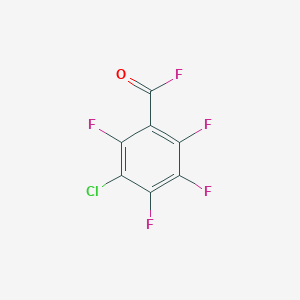

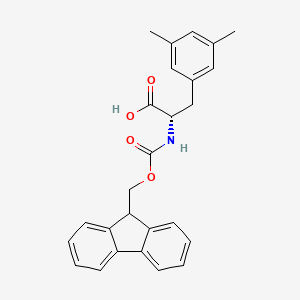

![molecular formula C9H6BrNO2S B6338862 Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95% CAS No. 1823551-37-6](/img/structure/B6338862.png)

Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-bromobenzo[d]thiazole-5-carboxylate is a heterocyclic organic compound that belongs to the benzothiazole class of compounds. It has a molecular formula of C9H6BrNO2S and a molecular weight of 272.12 g/mol . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of Methyl 2-bromobenzo[d]thiazole-5-carboxylate consists of a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom) attached to a carboxylate group (COO-) and a bromine atom . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, the search results did not provide further information on the physical and chemical properties of Methyl 2-bromobenzo[d]thiazole-5-carboxylate.Aplicaciones Científicas De Investigación

Antitumor Activity

Methyl 2-bromobenzo[d]thiazole-5-carboxylate has been investigated for its antitumor potential. Ramla et al. (2006) synthesized a series of 1-substituted-2-methyl-5-nitrobenzimidazoles and screened them for antitumor activity. Notably, this compound exhibited significant anti-tumor effects .

Antifungal Properties

The same compound was further modified to create 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides. These derivatives were tested for their antifungal activity. Researchers explored their efficacy against fungal pathogens, making this compound a potential candidate for antifungal drug development .

Synthesis of Novel Compounds

Methyl 2-bromobenzo[d]thiazole-5-carboxylate serves as a valuable building block in organic synthesis. Chemists use it to create novel compounds with diverse structures and properties. Its reactivity and functional groups make it suitable for designing new molecules for various applications .

Medicinal Chemistry

In medicinal chemistry, researchers explore the modification of this compound to enhance its pharmacological properties. By introducing specific substituents or altering the core structure, they aim to develop derivatives with improved bioactivity, solubility, and selectivity for specific targets .

Agrochemical Research

The thiazole ring system in Methyl 2-bromobenzo[d]thiazole-5-carboxylate is of interest in agrochemical research. Scientists investigate its potential as a scaffold for designing pesticides, herbicides, and fungicides. The compound’s structural features may contribute to its efficacy in pest control .

Material Science

Beyond biological applications, this compound finds utility in material science. Researchers explore its use as a precursor for functional materials, such as polymers, liquid crystals, or luminescent compounds. By incorporating the thiazole moiety, they can tailor material properties for specific applications .

Safety and Hazards

Methyl 2-bromobenzo[d]thiazole-5-carboxylate is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

Mecanismo De Acción

Target of Action

Methyl 2-bromobenzo[d]thiazole-5-carboxylate, also known as MBTC, is a heterocyclic organic compound that belongs to the benzothiazole class of compounds They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interaction with its targets.

Pharmacokinetics

Thiazole, a component of MBTC, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could potentially impact the pharmacokinetics of MBTC.

Propiedades

IUPAC Name |

methyl 2-bromo-1,3-benzothiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFJUPCEPDWQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromobenzo[d]thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)

![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)

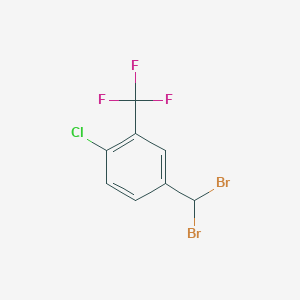

![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)